molecular formula C6H6BrN3O B13679893 5-Bromo-6-methylpyrazine-2-carboxamide

5-Bromo-6-methylpyrazine-2-carboxamide

Katalognummer: B13679893
Molekulargewicht: 216.04 g/mol
InChI-Schlüssel: HWHQCFFWJUBAPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-methylpyrazine-2-carboxamide is an organic compound with the molecular formula C₆H₆BrN₃O and a molecular weight of 216.04 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a methyl group attached to the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylpyrazine-2-carboxamide typically involves the bromination of 6-methylpyrazine-2-carboxamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-methylpyrazine-2-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-6-methylpyrazine-2-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-6-methylpyrazine-2-carboxamide is unique due to the presence of both a bromine atom and a methyl group on the pyrazine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C6H6BrN3O

Molekulargewicht

216.04 g/mol

IUPAC-Name

5-bromo-6-methylpyrazine-2-carboxamide

InChI

InChI=1S/C6H6BrN3O/c1-3-5(7)9-2-4(10-3)6(8)11/h2H,1H3,(H2,8,11)

InChI-Schlüssel

HWHQCFFWJUBAPO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CN=C1Br)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.